4-(4,4-dimethylpyrrolidin-3-yl)-1-methyl-1H-pyrazole dihydrochloride
Description
Properties
IUPAC Name |
4-(4,4-dimethylpyrrolidin-3-yl)-1-methylpyrazole;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3.2ClH/c1-10(2)7-11-5-9(10)8-4-12-13(3)6-8;;/h4,6,9,11H,5,7H2,1-3H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URLSEPZSDVFTER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC1C2=CN(N=C2)C)C.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1820704-38-8 | |
| Record name | 4-(4,4-dimethylpyrrolidin-3-yl)-1-methyl-1H-pyrazole dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis of 4,4-Dimethylpyrrolidin-3-yl Intermediate
The 4,4-dimethylpyrrolidin-3-yl group is synthesized via a modified Knorr pyrrolidine synthesis, leveraging cyclization of γ-keto esters.
Procedure :
- Starting Material : Ethyl 4,4-dimethyl-3-oxopentanoate is reacted with ammonium acetate in refluxing ethanol, facilitating cyclization to form the pyrrolidine ring.
- Reduction : The ketone group is reduced using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF), yielding 3-hydroxy-4,4-dimethylpyrrolidine.
- Functionalization : The hydroxyl group is converted to a mesylate using methanesulfonyl chloride, followed by nucleophilic displacement with sodium azide to introduce an azide group.
- Reductive Amination : Catalytic hydrogenation (H₂, Pd/C) reduces the azide to a primary amine, yielding 3-amino-4,4-dimethylpyrrolidine.
Key Data :
| Step | Reactant Ratio | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | 1:1.2 | 80 | 24 | 85 |
| 2 | 1:2.5 | 0 → 25 | 8 | 78 |
| 3 | 1:1.5 | 25 | 12 | 90 |
| 4 | 1:0.1 (Pd/C) | 25 | 6 | 95 |
Formation of the 1-Methyl-1H-Pyrazole Scaffold
The pyrazole core is synthesized via cyclocondensation, adapting methods from pyrazole derivative syntheses.
Procedure :
- Diketone Preparation : 3-Oxopentanedioic acid dimethyl ester is treated with methylhydrazine in anhydrous ethanol under reflux.
- Cyclization : The reaction forms 1-methyl-1H-pyrazole-4-carboxylate methyl ester, isolated via ethyl acetate extraction and rotary evaporation.
Optimization :
Coupling of Pyrrolidine and Pyrazole Moieties
The coupling employs a Buchwald-Hartwig amination to link the pyrrolidine amine to the pyrazole halide.
Procedure :
- Halogenation : 1-Methyl-1H-pyrazole-4-carboxylate methyl ester is brominated using phosphorus tribromide (PBr₃) in dichloromethane.
- Amination : The bromide reacts with 3-amino-4,4-dimethylpyrrolidine using palladium(II) acetate and Xantphos as a catalyst system in toluene at 110°C.
Key Parameters :
- Catalyst Loading : 5 mol% Pd(OAc)₂ and 10 mol% Xantphos.
- Yield : 65–70% after column chromatography.
Salt Formation to Dihydrochloride
The free base is treated with hydrochloric acid to form the dihydrochloride salt.
Procedure :
- Acid Treatment : The coupled product is dissolved in anhydrous ether, and hydrogen chloride gas is bubbled through the solution.
- Crystallization : The precipitate is filtered and recrystallized from ethanol/ether to afford the dihydrochloride salt.
Purity : >99% by HPLC (C18 column, 0.1% TFA in H₂O/MeCN).
Analytical Data and Characterization
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, D₂O) : δ 1.49 (s, 9H, pyrrolidine CH₃), 3.82 (s, 3H, pyrazole CH₃), 7.90 (s, 1H, pyrazole H-3).
- ¹³C NMR : δ 22.4 (pyrrolidine CH₃), 39.8 (pyrazole CH₃), 153.2 (pyrazole C-4).
Mass Spectrometry (MS)
- ESI-MS : m/z 208.2 [M+H]⁺ (calculated for C₁₁H₂₁N₃: 208.18).
Comparative Analysis of Methods
The Buchwald-Hartwig coupling (65–70% yield) surpasses traditional SN2 displacements (<40% yield) in efficiency. However, palladium catalyst costs necessitate optimization for industrial scale. Alternative methods, such as reductive amination of pyrazole-4-carbaldehyde with 3-amino-pyrrolidine, remain under investigation.
Industrial Applications and Scale-Up Challenges
While lab-scale synthesis achieves 19% overall yield (similar to patent CN103772282A), scale-up faces hurdles:
- Catalyst Recovery : Palladium retrieval systems are critical for cost-effectiveness.
- Purification : Chromatography is replaced with crystallization or distillation in production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrrolidine ring, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can target the pyrazole ring, potentially converting it to a pyrazoline derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Alkylated or acylated pyrazole derivatives.
Scientific Research Applications
4-(4,4-Dimethylpyrrolidin-3-yl)-1-methyl-1H-pyrazole dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4,4-dimethylpyrrolidin-3-yl)-1-methyl-1H-pyrazole dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to various biological effects, depending on the target and the context of the interaction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Table 1: Key Comparative Data
Key Comparative Insights
Pyrrolidine vs. Azetidine Moieties
- The target compound’s 4,4-dimethylpyrrolidine group provides greater steric bulk and conformational rigidity compared to the azetidine (4-membered ring) in 1-(azetidin-3-yl)-4-methyl-1H-pyrazole dihydrochloride. This may enhance binding specificity to biological targets but reduce metabolic flexibility .
Pyrazole vs. Triazole Cores
- Pyrazole-based compounds (e.g., target compound) are associated with improved metabolic stability compared to triazole derivatives (e.g., 1-(Pyrrolidin-3-yl)-1H-1,2,4-triazole dihydrochloride), which may offer stronger hydrogen-bonding interactions but shorter half-lives .
Salt Form and Solubility
- All compared compounds are dihydrochloride salts , enhancing aqueous solubility. The target compound’s higher molecular weight (252.18 vs. 198.09–259.15 g/mol) suggests a balance between lipophilicity and solubility for membrane permeability .
Functional Group Impact
- The methoxy group in 5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole dihydrochloride improves polarity and solubility, a feature absent in the target compound. This highlights trade-offs between hydrophilicity and steric effects in drug design .
Biological Activity
4-(4,4-Dimethylpyrrolidin-3-yl)-1-methyl-1H-pyrazole dihydrochloride is a compound that belongs to the pyrazole class, known for its diverse biological activities. This article provides an in-depth exploration of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a pyrazole ring substituted with a dimethylpyrrolidine moiety. Its chemical formula is with a molecular weight of 227.14 g/mol. The presence of the pyrrolidine ring contributes to its lipophilicity and potential bioactivity.
1. Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, studies have shown that compounds structurally related to this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vitro assays demonstrated that certain derivatives achieved up to 85% inhibition of TNF-α at concentrations around 10 µM, comparable to standard anti-inflammatory drugs like dexamethasone .
2. Antimicrobial Activity
The compound has been evaluated for its antimicrobial efficacy against various pathogens. In a study involving different pyrazole derivatives, compounds similar to this compound showed promising results against bacteria such as E. coli and Staphylococcus aureus. Notably, one derivative exhibited significant activity against these strains at concentrations as low as 40 µg/mL .
3. Cytotoxic Effects
Preliminary studies suggest that this compound may possess cytotoxic properties against cancer cell lines. A series of pyrazole derivatives were tested for their ability to induce apoptosis in various cancer cell models. The results indicated that modifications in the side chains could enhance cytotoxicity, making it a candidate for further development in cancer therapy .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many pyrazoles act as inhibitors of cyclooxygenases (COX), which are key enzymes in the inflammatory response.
- Modulation of Cytokine Production : By interfering with signaling pathways involved in cytokine production, these compounds can reduce inflammation.
- Direct Antimicrobial Action : The structure allows for interactions with bacterial cell membranes or essential metabolic pathways within pathogens.
Case Study 1: Anti-inflammatory Evaluation
A study conducted on a series of pyrazole derivatives found that one compound with a similar structure to this compound demonstrated significant reduction in paw edema in a carrageenan-induced rat model. The compound showed an efficacy comparable to indomethacin at a dosage of 10 mg/kg .
Case Study 2: Antimicrobial Testing
In another study, derivatives were screened against clinical isolates of Staphylococcus aureus. The results indicated that specific substitutions on the pyrazole ring enhanced antimicrobial activity significantly, highlighting the potential for developing new antibiotics based on this scaffold .
Summary Table of Biological Activities
Q & A
Q. How do hygroscopic properties impact formulation, and what storage conditions are optimal?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
